RIPK2-IN-3

Description

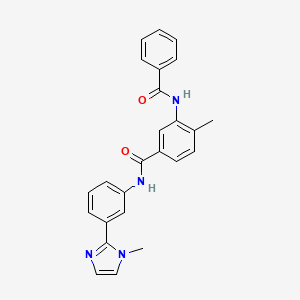

The exact mass of the compound 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide is 410.17427596 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-benzamido-4-methyl-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c1-17-11-12-20(16-22(17)28-24(30)18-7-4-3-5-8-18)25(31)27-21-10-6-9-19(15-21)23-26-13-14-29(23)2/h3-16H,1-2H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIYBZHRYXJCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CN3C)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290490-78-6 | |

| Record name | 3-benzamido-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RIPK2 Inhibitors

Disclaimer: No specific public data is available for a compound designated "RIPK2-IN-3." This guide will, therefore, focus on the mechanism of action of a well-characterized, potent, and clinically relevant Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor, Ponatinib , as a representative example to fulfill the detailed requirements of this technical overview.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine/tyrosine kinase that functions as an essential downstream signaling node for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating signaling cascades that culminate in the activation of the NF-κB and MAPK pathways.[3][4] This response is vital for innate immunity and host defense against pathogens.[3] However, dysregulation of the NOD-RIPK2 axis is implicated in the pathology of numerous autoinflammatory conditions, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 a compelling therapeutic target.[4][5]

This document provides a detailed examination of the molecular mechanisms by which small molecule inhibitors antagonize RIPK2 function, with a specific focus on the Type II inhibitor, Ponatinib.

The RIPK2 Signaling Pathway

The canonical activation of RIPK2 begins with the detection of specific bacterial peptidoglycan fragments by the cytosolic receptors NOD1 and NOD2. This interaction triggers a conformational change and oligomerization of the NOD receptors, exposing their caspase activation and recruitment domains (CARD).

-

Recruitment and Activation: RIPK2 is recruited to the activated NOD1/2 oligomer through homotypic CARD-CARD interactions.[1]

-

Autophosphorylation: This proximity induces RIPK2 to autophosphorylate on multiple sites, including a key residue in the activation loop, Serine 176, which is a critical marker of its activation.[6]

-

Ubiquitination: Activated RIPK2 becomes a substrate for E3 ubiquitin ligases, including XIAP (X-linked inhibitor of apoptosis protein), cIAP1, and cIAP2. These enzymes catalyze the formation of K63-linked and M1-linked (linear) polyubiquitin (B1169507) chains on RIPK2.[7][8]

-

Scaffold Formation and Downstream Signaling: Polyubiquitinated RIPK2 serves as a signaling scaffold. It recruits the TAK1 (TGF-β-activated kinase 1) and IKK (IκB kinase) complexes.[1][3] This leads to the phosphorylation and activation of IKKβ and MAP kinases, which in turn results in the phosphorylation and degradation of IκBα. The degradation of IκBα liberates NF-κB, allowing its translocation to the nucleus to drive the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other immune response genes.[7][9]

Mechanism of Action of Ponatinib on RIPK2

Kinase inhibitors are often classified by their binding mode. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase. In contrast, Type II inhibitors bind to an inactive conformation, often by accessing a hydrophobic pocket adjacent to the ATP-binding site that is only available when the kinase is inactive.[6] Studies have shown that Type II inhibitors are particularly effective at inhibiting RIPK2 in cellular environments.[6]

Ponatinib is a potent, FDA-approved Type II kinase inhibitor that targets RIPK2.[6] Its mechanism involves the following key steps:

-

Stabilization of Inactive State: Ponatinib binds to and stabilizes the "DFG-out" inactive conformation of the RIPK2 kinase domain. In this state, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active conformation.[6]

-

Blockade of Autophosphorylation: By locking RIPK2 in an inactive state, Ponatinib allosterically prevents the autophosphorylation of Serine 176. This phosphorylation event is an indispensable prerequisite for subsequent downstream signaling.[6]

-

Inhibition of Ubiquitination: The prevention of kinase activation and autophosphorylation directly blocks the subsequent polyubiquitination of RIPK2 by E3 ligases like XIAP.[6]

-

Disruption of Downstream Signaling: Without the polyubiquitin scaffold, RIPK2 cannot recruit TAK1 and IKK. This completely abrogates the downstream activation of NF-κB and MAPK pathways, leading to a potent anti-inflammatory effect.[6]

Quantitative Data for RIPK2 Inhibitors

The potency of RIPK2 inhibitors can be quantified through various biochemical and cellular assays. The table below summarizes key data for Ponatinib and other notable inhibitors.

| Inhibitor | Inhibitor Type | Biochemical IC₅₀ (nM) | Cellular Activity (NF-κB IC₅₀, nM) | Thermal Shift (ΔTₘ, °C) |

| Ponatinib | Type II | 6.7 | Potent (sub-µM) | 23.1[10] |

| Regorafenib | Type II | 41 | Potent (sub-µM) | N/A |

| Sorafenib | Type II | 75 | Moderate | N/A |

| Gefitinib | Type I | 51 | Poor / Inactive | 9.5[10] |

-

Biochemical IC₅₀: Concentration of inhibitor required to reduce the activity of purified RIPK2 enzyme by 50% in vitro.

-

Cellular Activity: Concentration of inhibitor required to block NOD2-ligand induced NF-κB activation by 50% in a cellular context. The poor cellular activity of Type I inhibitors like Gefitinib highlights the importance of targeting the specific conformation of RIPK2 relevant in cells.[6]

-

Thermal Shift (ΔTₘ): A measure of target engagement. The increase in the melting temperature of the protein upon ligand binding indicates direct interaction and stabilization.

Key Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies RIPK2 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Principle: The ADP-Glo™ system is a luminescent assay performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[11]

-

Methodology:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (e.g., Ponatinib) at various concentrations (typically in DMSO). Add 2 µL of purified recombinant human RIPK2 enzyme (e.g., 10 ng) diluted in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[11]

-

Initiation: Start the reaction by adding 2 µL of 50 µM ATP solution. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. Data is plotted as a dose-response curve to calculate the IC₅₀ value.[11]

-

Cellular NF-κB Reporter Assay

This assay measures the ability of an inhibitor to block the downstream signaling consequence of RIPK2 activation in a cellular context.

-

Principle: Utilizes a reporter cell line, such as HEK-Blue™ NOD2, which stably expresses human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. When NOD2 is stimulated, RIPK2 activates NF-κB, leading to SEAP production, which can be easily quantified colorimetrically.[10]

-

Methodology:

-

Cell Seeding: Plate HEK-Blue™ NOD2 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 30-60 minutes.

-

Stimulation: Stimulate the cells by adding a NOD2 ligand, such as L18-MDP (a potent synthetic analog of muramyl dipeptide), to a final concentration of 200 ng/mL.[10] Include unstimulated and vehicle-only stimulated controls.

-

Incubation: Incubate the plate for 10-24 hours at 37°C in a CO₂ incubator.

-

Detection: Transfer 20 µL of cell culture supernatant to a new 96-well plate. Add 180 µL of a detection reagent like QUANTI-Blue™.

-

Data Acquisition: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. Calculate IC₅₀ values from the dose-response curve.

-

Cellular RIPK2 Ubiquitination Assay

This assay provides direct evidence that an inhibitor blocks the crucial ubiquitination step of RIPK2 activation.

-

Principle: Following cell stimulation, ubiquitinated proteins are captured from the cell lysate using a reagent that has a high affinity for polyubiquitin chains (e.g., Tandem Ubiquitin Binding Entities, or TUBEs). The captured proteins are then analyzed by immunoblotting to detect ubiquitinated RIPK2.[10]

-

Methodology:

-

Cell Culture and Treatment: Culture human monocytic THP-1 cells. Pre-treat cells with the inhibitor (e.g., 5-100 nM Ponatinib) or DMSO for 30 minutes.

-

Stimulation: Stimulate the cells with 200 ng/mL L18-MDP for a defined period (e.g., 45 minutes).[10]

-

Lysis: Harvest and lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

-

Ubiquitin Pull-down: Incubate the clarified cell lysates with TUBE-conjugated agarose (B213101) beads for 2-4 hours at 4°C to isolate ubiquitinated proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and perform an immunoblot analysis using an anti-RIPK2 antibody. A high-molecular-weight smear or laddering pattern indicates polyubiquitinated RIPK2, which should be reduced or absent in inhibitor-treated samples.[10]

-

References

- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 2. RIPK2 - Wikipedia [en.wikipedia.org]

- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]

- 9. Receptor-interacting protein kinase 2 (RIPK2) profoundly contributes to post-stroke neuroinflammation and behavioral deficits with microglia as unique perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thesgc.org [thesgc.org]

- 11. promega.com [promega.com]

The Discovery and Development of RIPK2 Inhibitors: A Technical Overview

Disclaimer: Publicly available scientific literature and technical documentation lack specific data regarding the discovery, development, and detailed biological activity of a compound designated "RIPK2-IN-3" (also referenced as FCG806791773). The only available information identifies it as a Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor with an IC50 of 6.39 μM against the recombinant truncated enzyme.[1] Due to this scarcity of specific information, this document serves as an in-depth technical guide to the general discovery and development process of RIPK2 inhibitors, utilizing data and protocols from well-characterized, publicly disclosed compounds as representative examples.

Introduction to RIPK2 as a Therapeutic Target

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a crucial serine/threonine kinase that functions as a central signaling node in the innate immune system.[2] It is the primary downstream effector of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[3][2] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[4][5] This leads to the production of pro-inflammatory cytokines and chemokines, essential for mounting an effective immune response against bacterial pathogens.

Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including Inflammatory Bowel Disease (IBD), Crohn's disease, Blau syndrome, and sarcoidosis.[3] Consequently, inhibiting the kinase activity of RIPK2 presents a compelling therapeutic strategy to modulate excessive inflammation in these conditions.

The RIPK2 Signaling Pathway

The activation of RIPK2 is a multi-step process involving recruitment, autophosphorylation, and ubiquitination, which together create a scaffold for downstream signaling complexes.

Discovery and Preclinical Development of a RIPK2 Inhibitor: A Representative Workflow

The development of a novel RIPK2 inhibitor typically follows a structured preclinical cascade, from initial hit identification to in vivo proof-of-concept.

Quantitative Data of Representative RIPK2 Inhibitors

The potency of RIPK2 inhibitors is assessed through a series of in vitro and cellular assays. The following tables summarize publicly available data for well-known RIPK2 inhibitors.

Table 1: In Vitro Biochemical Potency of Representative RIPK2 Inhibitors

| Compound | Assay Type | IC50 (nM) | Reference(s) |

| WEHI-345 | Kinase Assay | 130 | [6][4] |

| Ponatinib | ADP-Glo | 6.7 | [5][7] |

| GSK583 | Fluorescence Polarization | 251 | [5] |

| GSK2983559 (Active form) | Kinase Assay | 5 | [5] |

Table 2: Cellular Activity of Representative RIPK2 Inhibitors

| Compound | Cell Line / System | Assay | Endpoint | IC50 / EC50 (nM) | Reference(s) |

| WEHI-345 | Mouse BMDMs | MDP-stimulated TNFα production | ELISA | 57.7 | [4] |

| Ponatinib | HEK293-NOD2 | pS176-RIPK2 Inhibition | Western Blot | <10 | [7] |

| Ponatinib | THP-1 cells | L18-MDP-induced RIPK2 ubiquitination | Western Blot | ~10-25 | [5][8] |

| GSK2983559 (Active form) | HEK293-NOD2 | MDP-stimulated IL-8 production | ELISA | 4 | [5][8] |

| GSK2983559 (Active form) | Human Monocytes | MDP-stimulated TNFα production | ELISA | 13 | [5][8] |

Detailed Experimental Protocols

Detailed and reproducible protocols are critical for the evaluation of potential drug candidates. Below are representative methodologies for key experiments in a RIPK2 inhibitor development program.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant RIPK2.

-

Materials:

-

Recombinant human RIPK2 enzyme (e.g., Promega, V4084)

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT[9]

-

ATP solution (at a concentration near the Km for RIPK2, typically 25-50 µM)

-

Test compound serially diluted in DMSO

-

384-well white assay plates

-

-

Procedure:

-

Prepare the kinase reaction mix by diluting the RIPK2 enzyme and MBP substrate in Kinase Buffer.

-

In a 384-well plate, add 1 µl of serially diluted test compound or DMSO (vehicle control).

-

Add 2 µl of the RIPK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µl of the ATP solution. The final reaction volume is 5 µl.

-

Incubate the plate at room temperature for 60 minutes.[9]

-

Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[4]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[4]

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular NOD2-Dependent NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the NOD2 signaling pathway downstream of RIPK2 in a cellular context.

-

Objective: To determine the cellular potency (EC50) of a test compound in inhibiting NOD2-mediated NF-κB activation.

-

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen), which stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[10][11]

-

HEK-Blue™ Detection medium (InvivoGen)

-

Muramyl dipeptide (MDP) or L18-MDP (NOD2 ligand)

-

Test compound serially diluted in cell culture medium

-

96-well cell culture plates

-

-

Procedure:

-

Seed HEK-Blue™ hNOD2 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 30-60 minutes.

-

Stimulate the cells with a fixed concentration of L18-MDP (e.g., 1 µg/ml) for 8-24 hours.[12]

-

After the incubation period, collect a sample of the cell culture supernatant.

-

Add the supernatant to the HEK-Blue™ Detection medium.

-

Incubate at 37°C for 1-3 hours.

-

Measure the SEAP activity by reading the absorbance at 620-650 nm.[12]

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, MDP-stimulated control.

-

Plot the normalized reporter activity against the logarithm of the compound concentration and calculate the EC50 value using a non-linear regression model.

-

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is a widely used preclinical model of inflammatory bowel disease to assess the in vivo efficacy of anti-inflammatory compounds.

-

Objective: To evaluate the therapeutic efficacy of a RIPK2 inhibitor in a mouse model of acute colitis.

-

Animal Model:

-

Male C57BL/6 mice, 8-10 weeks old.

-

-

Materials:

-

Dextran Sodium Sulfate (DSS), MW 36,000-50,000 Da (MP Biomedicals)

-

Test compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

-

Procedure:

-

Induce acute colitis by administering 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days.[13]

-

Administer the test compound or vehicle daily, starting from day 0 or day 1 of DSS administration. Dosing can be, for example, 20 mg/kg orally.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

Calculate a daily Disease Activity Index (DAI) score based on the monitored parameters (e.g., weight loss, stool consistency, and bleeding, each scored on a 0-4 scale).

-

At the end of the study (e.g., day 8), euthanize the mice and collect the colons.

-

Measure the colon length (shortening is a sign of inflammation).

-

Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt architecture.

-

-

Endpoint Analysis:

-

Compare the DAI scores, body weight changes, and colon lengths between the vehicle-treated and compound-treated groups.

-

Perform histological scoring of the colon sections in a blinded manner to quantify inflammation and tissue damage.

-

Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates via ELISA or qPCR.

-

Conclusion

RIPK2 remains a high-interest target for the development of novel therapeutics for a range of inflammatory disorders. The discovery process for RIPK2 inhibitors involves a rigorous cascade of biochemical and cellular assays to identify potent and selective molecules, followed by validation in relevant in vivo models of disease. While specific information on "this compound" is not publicly available, the established methodologies and data from compounds like WEHI-345, Ponatinib, and GSK2983559 provide a clear and robust framework for the continued development of inhibitors targeting this critical inflammatory kinase. Future research will likely focus on developing inhibitors with improved selectivity profiles and exploring their therapeutic potential in a wider array of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. RIPK2 Kinase Enzyme System [worldwide.promega.com]

- 6. promega.de [promega.de]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thesgc.org [thesgc.org]

- 10. invivogen.com [invivogen.com]

- 11. invivogen.com [invivogen.com]

- 12. researchgate.net [researchgate.net]

- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RIPK2-IN-3 in the NOD2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor involved in the innate immune response to bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP). Upon activation, NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), a key downstream signaling molecule. This interaction triggers a cascade of events, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][3][4] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

This technical guide provides an in-depth overview of RIPK2-IN-3, a known inhibitor of RIPK2, and its role in the NOD2 signaling pathway. It is designed to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key biological processes and experimental workflows.

This compound: A Biochemical Inhibitor of RIPK2

This compound is a small molecule inhibitor that has been identified to target the kinase activity of RIPK2. While extensive cellular characterization of this compound is not publicly available, its biochemical activity has been determined.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Compound | Assay Type | Target | IC50 (µM) | Source |

| This compound | Biochemical Kinase Assay | Recombinant Truncated RIPK2 | 6.39 | [MedchemExpress Data Sheet] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. At the time of this writing, publicly available data on the cellular activity of this compound, such as its potency in inhibiting NOD2-dependent NF-κB signaling or cytokine production in cellular models, is limited.

The NOD2 Signaling Pathway and the Role of RIPK2

The NOD2 signaling pathway is a crucial component of the innate immune system's response to bacterial components. The pathway can be summarized in the following key steps:

-

Ligand Recognition: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is recognized by the leucine-rich repeat (LRR) domain of the cytosolic protein NOD2.[1][2]

-

Oligomerization and RIPK2 Recruitment: Upon MDP binding, NOD2 undergoes a conformational change and oligomerizes. This oligomerization facilitates the recruitment of the kinase RIPK2 through a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[3][4]

-

RIPK2 Activation and Ubiquitination: Once recruited, RIPK2 is activated through autophosphorylation and subsequently undergoes polyubiquitination, primarily with K63-linked ubiquitin chains. This ubiquitination is a critical step for the recruitment of downstream signaling complexes.[4][5]

-

Downstream Signaling Activation: Polyubiquitinated RIPK2 serves as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[2][3]

-

NF-κB and MAPK Activation: The activated TAK1 and IKK complexes lead to the phosphorylation and activation of the MAPK and NF-κB signaling pathways, respectively.[2][3]

-

Pro-inflammatory Cytokine Production: Activation of NF-κB and MAPK pathways results in the translocation of transcription factors to the nucleus, leading to the expression of various pro-inflammatory genes, including those for cytokines such as TNF-α and IL-6.[2][3]

This compound, as a kinase inhibitor, is expected to block the catalytic activity of RIPK2, thereby preventing the downstream signaling events that lead to inflammation.

Signaling Pathway Diagram

Figure 1: The NOD2 signaling cascade initiated by MDP, leading to pro-inflammatory cytokine production, and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RIPK2 inhibitors like this compound.

In Vitro RIPK2 Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of RIPK2 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK2 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or other test compounds

-

384-well white, opaque assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in RIPK2 Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup:

-

In a 384-well plate, add 1 µl of the diluted compound or vehicle control.

-

Add 2 µl of RIPK2 enzyme solution (e.g., 10 ng per well) diluted in Kinase Buffer.[1]

-

Add 2 µl of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations, e.g., 50 µM ATP) prepared in Kinase Buffer.[1]

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

-

ADP to ATP Conversion and Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[1]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK2 kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NOD2-Dependent NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway downstream of NOD2 activation.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmids:

-

pCMV-hNOD2 (expressing human NOD2)

-

pNF-κB-Luc (containing a luciferase reporter gene driven by an NF-κB response element)

-

pRL-TK (Renilla luciferase for normalization)

-

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Muramyl dipeptide (MDP)

-

This compound or other test compounds

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the pCMV-hNOD2, pNF-κB-Luc, and pRL-TK plasmids.

-

Transfect the cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium on the transfected cells with the medium containing the different concentrations of the inhibitor or a vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

NOD2 Stimulation:

-

Stimulate the cells by adding MDP to a final concentration of, for example, 10 µg/ml. Include an unstimulated control.

-

Incubate the cells for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

-

Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity in MDP-stimulated cells compared to unstimulated cells.

-

Determine the percent inhibition of MDP-induced NF-κB activation by this compound at each concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Measurement of MDP-Induced Cytokine Secretion in THP-1 Cells (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by monocytic THP-1 cells upon NOD2 activation.

Materials:

-

THP-1 human monocytic cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Muramyl dipeptide (MDP)

-

This compound or other test compounds

-

Human TNF-α and IL-6 ELISA kits

-

24-well cell culture plates

-

ELISA plate reader

Procedure:

-

Cell Differentiation:

-

Seed THP-1 cells in a 24-well plate in complete growth medium.

-

Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 100 ng/ml) for 48-72 hours.

-

After differentiation, wash the cells and incubate them in fresh, PMA-free medium for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the differentiated THP-1 cells with the inhibitor or a vehicle control for 1-2 hours.

-

-

NOD2 Stimulation:

-

Stimulate the cells with MDP (e.g., 10 µg/ml) for 18-24 hours. Include an unstimulated control.

-

-

Supernatant Collection:

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cells or debris.

-

-

ELISA:

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using an ELISA plate reader.

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

-

Determine the percent inhibition of MDP-induced cytokine secretion by this compound at each concentration.

-

Calculate the IC50 values for the inhibition of TNF-α and IL-6 secretion.

-

Experimental Workflow for RIPK2 Inhibitor Screening

A typical workflow for the discovery and characterization of RIPK2 inhibitors involves a multi-step process, starting from a high-throughput biochemical screen and progressing to more complex cellular and in vivo models.

Workflow Diagram

Figure 2: A generalized workflow for the discovery and development of RIPK2 inhibitors, from initial high-throughput screening to the identification of a preclinical candidate.

Conclusion

This compound serves as a tool compound for investigating the role of RIPK2 kinase activity in the NOD2 signaling pathway. This technical guide has provided a comprehensive overview of its biochemical activity, the context of the NOD2 pathway, and detailed experimental protocols for its characterization. The provided diagrams and methodologies are intended to be a valuable resource for researchers in the field of innate immunity and drug discovery, facilitating further investigation into the therapeutic potential of targeting RIPK2 in inflammatory diseases. While the cellular activity of this compound remains to be fully elucidated in the public domain, the experimental frameworks outlined here provide a clear path for such investigations.

References

- 1. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 4. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Activity of RIPK2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity of inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is associated with a variety of autoinflammatory disorders, making RIPK2 an attractive therapeutic target.[2] This document summarizes quantitative data on the activity of representative RIPK2 inhibitors, details common experimental protocols for their characterization, and provides visual representations of the core signaling pathway and experimental workflows.

Data Presentation: Biological Activity of Representative RIPK2 Inhibitors

The following tables summarize the in vitro and in vivo biological activities of several well-characterized RIPK2 inhibitors.

Table 1: In Vitro Biochemical and Cellular Activity of RIPK2 Inhibitors

| Compound | Assay Type | System | Potency (IC50/Kd) | Reference |

| Compound 10w | Kinase Inhibition (IC50) | Biochemical | 0.6 nM | [3] |

| Binding Affinity (Kd) | Biochemical | 0.28 nM | [3] | |

| TNF-α Production | Raw264.7 cells | >60% inhibition at 100 nM | [3] | |

| IL-6 Secretion | Mouse BMDMs | 12 nM | [2] | |

| WEHI-345 | Binding Affinity (Kd) | Biochemical | 46 nM | [4] |

| TNF-α/IL-6 Secretion | Mouse BMDMs | Significant inhibition | [4] | |

| GSK583 | CXCL8 Production | U2OS/NOD2 cells | Dose-dependent inhibition | [5] |

| Ponatinib | CXCL8 Production | U2OS/NOD2 cells | Dose-dependent inhibition | [5] |

| TNF-α Production | Human Monocytes | ~10 nM | ||

| Gefitinib | Kinase Inhibition (IC50) | Biochemical | Low nanomolar | [6] |

| Regorafenib | TNF-α Production | Human Monocytes | ~100 nM | |

| Compound 8 | IL-6 Secretion | Mouse BMDMs | 12 nM | [2] |

Table 2: In Vivo Efficacy of RIPK2 Inhibitors

| Compound | Animal Model | Dosing | Key Findings | Reference |

| OD36 | MDP-induced peritonitis in mice | 6.25 mg/kg, intraperitoneal | Significantly inhibited inflammatory cell recruitment. | [6][7] |

| Gefitinib | Spontaneous Crohn's Disease-like ileitis in mice | Not specified | Drastically improves disease. | [1][6] |

| Compound 8 | MDP-induced cytokine release in rats | 30 mg/kg | Reversed MDP-induced proinflammatory cytokines in the colon and blood. | [2] |

| Compound 10w | Acute colitis model | Not specified | Better therapeutic effects than filgotinib (B607452) and WEHI-345. | [3] |

| GSK2983559 (prodrug) | TNBS-induced colitis in mice | Not specified | Excellent in vivo efficacy. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of RIPK2 inhibitors.

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of RIPK2 by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant human RIPK2 enzyme.

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]

-

ATP solution.

-

Substrate (e.g., a generic kinase substrate like myelin basic protein).

-

Test inhibitor compounds.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor solution or DMSO (vehicle control).

-

Add the RIPK2 enzyme to the wells.

-

Add the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[8]

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[8]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[8]

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cellular Assay for NOD2-Mediated Cytokine Production

This assay measures the ability of an inhibitor to block the downstream effects of RIPK2 activation in a cellular context.

-

Cell Line: Human embryonic kidney (HEK293) cells or human osteosarcoma (U2OS) cells stably overexpressing human NOD2.

-

Materials:

-

NOD2-expressing cells.

-

Cell culture medium and supplements.

-

Muramyl dipeptide (MDP) or L18-MDP (NOD2 ligand).

-

Test inhibitor compounds.

-

ELISA kit for the cytokine of interest (e.g., human IL-8/CXCL8 or TNF-α).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the NOD2-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with MDP or L18-MDP to activate the NOD2-RIPK2 pathway.

-

Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the secreted cytokine (e.g., IL-8 or TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value of the inhibitor by plotting the cytokine concentration against the inhibitor concentration.

-

3. In Vivo MDP-Induced Peritonitis Model

This acute inflammatory model assesses the in vivo efficacy of a RIPK2 inhibitor in blocking inflammatory cell recruitment.

-

Animal Model: C57BL/6 mice or other suitable strain.

-

Materials:

-

Test inhibitor compound formulated for in vivo administration.

-

Vehicle control.

-

Muramyl dipeptide (MDP).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Administer the test inhibitor or vehicle to the mice via a suitable route (e.g., intraperitoneal injection).[6][7]

-

After a short pre-treatment period (e.g., 30 minutes), inject MDP intraperitoneally to induce peritonitis.[7]

-

After a defined time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect the peritoneal cells.[7]

-

Determine the total number of white blood cells in the peritoneal lavage fluid.

-

Perform a differential cell count (e.g., neutrophils, lymphocytes) using cytospin preparations and staining or flow cytometry.

-

Compare the number of recruited inflammatory cells in the inhibitor-treated group to the vehicle-treated group to assess the in vivo efficacy.

-

Mandatory Visualizations

RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD1/2 signaling cascade, leading to the activation of pro-inflammatory transcription factors. Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, which then undergoes autophosphorylation and ubiquitination.[9][10] This leads to the activation of the TAK1 and IKK complexes, culminating in the activation of MAPK and NF-κB signaling pathways.[9][10][11]

Caption: The NOD-RIPK2 signaling pathway.

Experimental Workflow for RIPK2 Inhibitor Screening

The diagram below outlines a typical screening cascade for identifying and characterizing novel RIPK2 inhibitors, progressing from high-throughput biochemical assays to more complex cellular and in vivo models.

Caption: A typical workflow for RIPK2 inhibitor discovery.

References

- 1. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 5. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]

- 6. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Protein Interaction of RIPK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the inhibitor RIPK2-IN-3 and its target protein, Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator in the NOD-like receptor signaling pathway, playing a pivotal role in the innate immune response. Its dysregulation is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This document details the quantitative interaction data of this compound, provides in-depth experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction to RIPK2 and the NOD-like Receptor Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a serine/threonine/tyrosine kinase that functions as a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2)[1][2]. NOD1 and NOD2 are intracellular pattern recognition receptors that recognize specific peptidoglycan fragments from bacterial cell walls[1]. Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions[1][3].

This recruitment leads to the autophosphorylation and subsequent ubiquitination of RIPK2, which acts as a scaffold to assemble a larger signaling complex[1][4]. This complex includes E3 ligases such as XIAP, cIAP1, and cIAP2, which catalyze the K63-linked and M1-linked polyubiquitination of RIPK2[1][3]. The polyubiquitinated RIPK2 then recruits and activates the TAK1-TAB complex and the IKK complex, leading to the activation of the NF-κB and MAPK signaling pathways[1][4]. The activation of these pathways culminates in the transcription and production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, driving the innate immune response[4][5].

This compound: A Chemical Probe for RIPK2

This compound (also known as FCG806791773) is a small molecule inhibitor of RIPK2[6][7][8]. By targeting the kinase activity of RIPK2, this compound serves as a valuable chemical tool for elucidating the role of RIPK2 in cellular signaling and for validating RIPK2 as a therapeutic target in inflammatory and autoimmune diseases.

Quantitative Data for this compound and Comparative Inhibitors

Quantitative characterization of inhibitor-target interactions is paramount for its utility as a research tool. The following table summarizes the available quantitative data for this compound and provides a comparative analysis with other well-characterized RIPK2 inhibitors.

| Inhibitor | Target | Assay Type | IC50 | Binding Affinity (Kd) | Cellular Potency (IC50) | Kinase Selectivity | Reference |

| This compound | Recombinant truncated human RIPK2 | Biochemical Kinase Assay | 6.39 µM | Not Available | Not Available | Not Available | [6][7][8] |

| GSK583 | Human RIPK2 | Biochemical Kinase Assay | 5 nM | Not Available | Not Available | Highly selective over 300 kinases | |

| RIP2 Kinase Inhibitor 3 | Human RIPK2 | Biochemical Kinase Assay | 1 nM | Not Available | Not Available | Selective | [9] |

| BI 706039 | Human RIPK2 | Biochemical Kinase Assay | < 1.0 nM (TNF-α production) | Not Available | 2.9 nM (murine TNF-α production) | Highly selective | |

| Ponatinib | Human RIPK2 | Biochemical Kinase Assay | 6.7 nM | Not Available | Potent inhibitor of NF-κB activation | Pan-RIPK inhibitor | [4] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting the kinase activity of RIPK2, is expected to block the downstream signaling events that are dependent on RIPK2's catalytic function. The primary pathway affected is the NOD1/2-mediated activation of NF-κB and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with RIPK2 and its effect on downstream signaling.

LanthaScreen™ Eu Kinase Binding Assay for RIPK2

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase by competing with a fluorescently labeled tracer.

Materials:

-

RIPK2 protein (recombinant human)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

384-well, low-volume, black assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of this compound and other test compounds in Kinase Buffer A with 3% DMSO. A typical 10-point, 3-fold serial dilution starting from 300 µM is recommended.

-

Prepare a 3X Kinase/Antibody solution by diluting RIPK2 to 15 nM and the Eu-anti-Tag Antibody to 6 nM in Kinase Buffer A.

-

Prepare a 3X Tracer solution by diluting the specific RIPK2 tracer to its predetermined optimal concentration (e.g., 150 nM) in Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the 3X compound solution to the assay plate.

-

Add 5 µL of the 3X Kinase/Antibody solution to each well.

-

Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to each well.

-

The final volume in each well will be 15 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Tracer).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

ADP-Glo™ Kinase Assay for RIPK2 Activity

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

RIPK2 Kinase Enzyme System (containing RIPK2 enzyme, substrate, and reaction buffer)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound or other test compounds

-

White, opaque, 384-well assay plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a 4X solution of this compound and other test compounds in the appropriate kinase buffer with 4% DMSO.

-

Add 1.25 µL of the 4X compound solution to the assay plate.

-

Add 1.25 µL of 4X RIPK2 enzyme solution.

-

Initiate the kinase reaction by adding 2.5 µL of 2X substrate/ATP mixture. The optimal concentrations of substrate and ATP for RIPK2 should be empirically determined but a starting point of 10 µM ATP and a suitable peptide substrate is recommended.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Western Blot Analysis of RIPK2 Signaling Pathway

This protocol details the investigation of the effect of this compound on the phosphorylation of RIPK2 and downstream signaling components like NF-κB.

Materials:

-

Cell line expressing NOD2 (e.g., HEK293-NOD2, THP-1)

-

NOD2 ligand (e.g., L18-MDP)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK2 (e.g., Ser176), anti-RIPK2, anti-phospho-NF-κB p65 (e.g., Ser536), anti-NF-κB p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a NOD2 ligand (e.g., 1 µg/mL L18-MDP) for an appropriate time (e.g., 30 minutes for RIPK2 phosphorylation, 60 minutes for NF-κB activation).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Compare the levels of phosphorylated proteins in treated versus untreated samples.

-

Conclusion

This compound serves as a useful, albeit moderately potent, tool compound for the investigation of RIPK2 biology. The provided protocols offer a robust framework for characterizing its interaction with RIPK2 and its impact on the NOD2 signaling pathway. Further characterization of this compound, including its binding affinity and kinase selectivity, would enhance its utility as a chemical probe. The methodologies and pathway diagrams presented in this guide are intended to facilitate further research into the therapeutic potential of RIPK2 inhibition in inflammatory diseases.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK2 Is Crucial for the Microglial Inflammatory Response to Bacterial Muramyl Dipeptide but Not to Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | RIPK2 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of RIPK2-IN-3 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily acting downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This technical guide provides an in-depth overview of the function of RIPK2-IN-3, a known inhibitor of RIPK2, in the context of innate immunity. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and visualize the pertinent biological pathways and experimental workflows.

The RIPK2 Signaling Pathway in Innate Immunity

The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs) to initiate a defensive response. NOD1 and NOD2 are intracellular sensors that recognize components of bacterial peptidoglycan.[1][2][3][4] Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 via a homotypic CARD-CARD interaction.[1][2] This recruitment leads to the autophosphorylation and subsequent polyubiquitination of RIPK2, which serves as a scaffold for the assembly of a larger signaling complex.[1][2][5] This complex includes E3 ligases such as XIAP, cIAP1, and cIAP2, which are responsible for K63-linked and M1-linked polyubiquitination of RIPK2.

The polyubiquitin (B1169507) chains on RIPK2 act as a platform to recruit and activate the TAK1-TAB complex and the IKKα/β-NEMO complex.[1][5] Activated TAK1 in turn activates the MAPK pathway, while the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[3][5] Nuclear NF-κB and activated MAPKs then drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating the innate immune response to bacterial infection.[3][5]

This compound: A Biochemical Inhibitor

This compound is a small molecule inhibitor of RIPK2.[6] Its primary mechanism of action is the direct inhibition of the kinase activity of RIPK2.

Quantitative Data

The inhibitory activity of this compound and other representative RIPK2 inhibitors is summarized in the table below. This data is crucial for comparing the potency and potential utility of these compounds in research and drug development.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Recombinant truncated RIPK2 | Biochemical | 6.39 µM | [6] |

| Compound 14 | RIPK2 | Biochemical (ADP-Glo) | 5.1 ± 1.6 nM | [7] |

| CSLP37 | RIPK2 | Biochemical | 16 ± 5 nM | |

| CSLP37 | NOD2 cell signaling | Cellular (NF-κB) | 26 ± 4 nM | |

| RIPK-IN-4 | RIPK2 | Biochemical | 3 nM | [8] |

| GSK583 | RIPK2-XIAP PPI | Cellular (NanoBiT) | >10,000 nM | [8] |

| CSLP37 | RIPK2-XIAP PPI | Cellular (NanoBiT) | 6.8 nM | [8] |

| CSLP48 | RIPK2-XIAP PPI | Cellular (NanoBiT) | 1894 nM | [8] |

| Ponatinib | RIPK2 | Cellular (NF-κB) | 0.8 nM | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of RIPK2 inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of RIPK2 by detecting the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal that is proportional to the ADP concentration.[10]

Materials:

-

Recombinant RIPK2 enzyme

-

Kinase substrate (e.g., generic kinase peptide)

-

ATP

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µl of inhibitor solution (or DMSO for control).

-

2 µl of RIPK2 enzyme diluted in Kinase Buffer.

-

2 µl of substrate/ATP mixture in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular NF-κB Reporter Assay

This assay measures the ability of an inhibitor to block the downstream signaling of RIPK2, specifically the activation of the NF-κB pathway, in a cellular context.

Principle: HEK293 cells are engineered to stably express NOD2 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Upon stimulation with a NOD2 ligand (e.g., L18-MDP), the RIPK2-NF-κB pathway is activated, leading to the expression and secretion of SEAP. The level of SEAP in the culture medium, which can be quantified using a colorimetric substrate, is directly proportional to NF-κB activity.[11]

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen)

-

L18-MDP (NOD2 ligand)

-

This compound or other test inhibitors

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Plating: Seed HEK-Blue™ hNOD2 cells in a 96-well plate and incubate overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with L18-MDP (e.g., 1 µg/ml) for 8-24 hours.

-

SEAP Detection:

-

Transfer a sample of the cell culture supernatant to a new 96-well plate.

-

Add QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the percent inhibition of NF-κB activation for each inhibitor concentration and determine the EC50 value.

Cellular Cytokine Production Assay (ELISA)

This assay measures the inhibitory effect of a compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α, from immune cells following NOD2 stimulation.

Principle: Immune cells, such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), are treated with an inhibitor and then stimulated with a NOD2 ligand. The concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant is then quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[12]

Materials:

-

Primary immune cells (e.g., mouse BMDMs or human PBMCs)

-

Muramyl dipeptide (MDP)

-

This compound or other test inhibitors

-

TNF-α ELISA kit (or other cytokine of interest)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Plate immune cells in a 96-well plate.

-

Inhibitor Treatment: Pre-treat the cells with a dilution series of the inhibitor for 1-2 hours.

-

Stimulation: Add MDP to the wells to stimulate the NOD2 pathway and incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Data Analysis: Generate a standard curve using recombinant cytokine. Calculate the concentration of the cytokine in each sample and determine the IC50 of the inhibitor.

Conclusion

This compound serves as a valuable chemical probe for studying the role of RIPK2 in innate immunity. Its ability to inhibit the kinase activity of RIPK2 allows for the dissection of the downstream signaling events that lead to inflammation. The experimental protocols detailed in this guide provide a robust framework for evaluating the biochemical and cellular activity of this compound and other novel inhibitors. As our understanding of the intricacies of the NOD-RIPK2 signaling pathway continues to grow, the development of potent and selective RIPK2 inhibitors will hold significant promise for the treatment of a range of inflammatory and autoimmune disorders. The data and methodologies presented herein are intended to support the ongoing research and drug discovery efforts in this critical area of immunology.

References

- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. promega.com [promega.com]

- 11. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Investigating RIPK2 Inhibition in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the therapeutic potential of targeting Receptor-Interacting Protein Kinase 2 (RIPK2) in inflammatory diseases. While this document focuses on the principles of RIPK2 inhibition, specific data from preclinical studies of potent and selective RIPK2 inhibitors are presented as illustrative examples.

Introduction to RIPK2 and its Role in Inflammation

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial signaling molecule in the innate immune system.[1][2][3] It functions as a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2][3] These intracellular sensors recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that is critically dependent on RIPK2. Dysregulation of this pathway is associated with a range of inflammatory conditions, including inflammatory bowel disease (IBD), arthritis, and multiple sclerosis.[3][4]

Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[3][5][6] Consequently, inhibiting the kinase activity of RIPK2 presents a promising therapeutic strategy to ameliorate inflammation in various disease contexts.

RIPK2 Signaling Pathway

The canonical RIPK2 signaling pathway is initiated by the detection of bacterial peptidoglycan fragments by NOD1 or NOD2. This leads to the recruitment of RIPK2 via CARD-CARD domain interactions.

Efficacy of RIPK2 Inhibitors in Preclinical Models

Several potent and selective RIPK2 inhibitors have demonstrated efficacy in various animal models of inflammatory diseases. The following tables summarize key quantitative data from these studies.

In Vitro Inhibition of RIPK2 Activity

| Compound | Assay | Target | IC50 (nM) | Reference |

| GSK2983559 | IL-8 Production (MDP-stimulated HEK293) | Human RIPK2 | 4 | [5][6] |

| TNF-α Production (MDP-stimulated Monocytes) | Human RIPK2 | 13 | [5][6] | |

| BI 706039 | TNF-α Production (MDP-stimulated hPBMCs) | Human RIPK2 | Potent Inhibition | [7][8] |

| Compound 10w | Kinase Inhibition | Human RIPK2 | 0.6 | [9][10] |

| TNF-α Production (MDP-stimulated Raw264.7) | Murine RIPK2 | Potent Inhibition | [10] |

In Vivo Efficacy in Inflammatory Bowel Disease Models

| Compound | Animal Model | Dosing | Key Findings | Reference |

| GSK2983559 | TNBS-induced colitis (mouse) | 7.5 and 145 mg/kg, b.i.d. | Comparable effect to prednisolone (B192156) in reducing colon scores. | [5][6] |

| BI 706039 | TRUC mouse model (spontaneous colitis) | Daily oral administration (28 to 56 days) | Dose-responsive improvement in colonic histopathology, colon weight, and fecal lipocalin. | [7][8] |

| Compound 10w | DSS-induced colitis (mouse) | - | More effective than WEHI-345 and filgotinib (B607452) in minimizing weight loss and colon tissue damage. | [9][10] |

In Vivo Efficacy in Other Inflammatory Models

| Compound | Animal Model | Dosing | Key Findings | Reference |

| WEHI-345 | Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | - | Ameliorated disease symptoms. | [11] |

| OD36 | MDP-induced peritonitis (mouse) | 6.25 mg/kg, i.p. | Reduced cellular infiltration, particularly neutrophils and lymphocytes. | [12][13] |

Experimental Protocols

Detailed methodologies for key in vivo inflammatory disease models are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of ulcerative colitis.

References

- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases | Semantic Scholar [semanticscholar.org]

- 4. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The potent and selective RIPK2 inhibitor BI 706039 improves intestinal inflammation in the TRUC mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RIPK2-IN-3 for Cancer Research Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical signaling node in innate immunity and inflammation, with mounting evidence implicating its role in the pathogenesis of various cancers. As a key mediator downstream of Nucleotide-binding oligomerization domain (NOD)-like receptors, RIPK2 activation drives potent pro-inflammatory and cell survival pathways, including NF-κB and MAPK, which are frequently hijacked by tumors to promote proliferation, metastasis, and therapeutic resistance.[1][2] The development of small molecule inhibitors targeting RIPK2, such as RIPK2-IN-3, offers a promising therapeutic strategy to counteract these effects. This guide provides a comprehensive technical overview of RIPK2's function in cancer, the profile of the inhibitor this compound, and detailed protocols for its evaluation in cancer research settings.

The Role of RIPK2 in Cancer Pathogenesis